4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide
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Overview
Description
“4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide” is a complex organic compound. It seems to be related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the anticonvulsant properties of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing broad spectra of activity in preclinical seizure models. These compounds have been synthesized by joining the chemical fragments of well-known antiepileptic drugs, indicating their potential use in epilepsy treatment (Kamiński et al., 2015).
Insecticidal and Acaricidal Activities
The action of phenylpyrazole insecticides at the GABA-gated chloride channel has been studied, revealing the mechanism behind their insecticidal activity. Such compounds have shown potent insecticidal and acaricidal activities, suggesting applications in pest control (Cole et al., 1993).
Desalination and Membrane Science
In the field of desalination, novel polymers and composite membranes have been synthesized for efficient salt rejection and water flux, indicating their use in water purification technologies (Padaki et al., 2013).
Catalysis and Synthesis
Research has shown the synthesis of compounds accelerated by novel magnetic nanocatalysts, highlighting the importance of these materials in facilitating various chemical reactions, including those related to organic and medicinal chemistry (Pourghasemi Lati et al., 2018).
Tyrosinase and Melanin Inhibition
Studies on the synthesis, molecular docking, and kinetic mechanisms of certain derivatives have shown potential in inhibiting tyrosinase and melanin, suggesting applications in treatments for conditions related to melanin overproduction (Raza et al., 2019).
Future Directions
properties
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVXJYWAKVHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide |
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